9H-Pyrido[3,4-b]indole-5,6-diamine
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Overview
Description
9H-Pyrido[3,4-b]indole-5,6-diamine is a heterocyclic compound that belongs to the class of indole derivatives It is characterized by a fused pyridine and indole ring system with two amine groups attached at the 5th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole-5,6-diamine typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 9H-Pyrido[3,4-b]indole-5,6-diamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, often involving the reduction of nitro groups to amines.
Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces various amine derivatives.
Scientific Research Applications
9H-Pyrido[3,4-b]indole-5,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole-5,6-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole: A closely related compound with similar structural features but lacking the amine groups.
Indole-5,6-diamine: Another related compound with a simpler indole structure and two amine groups.
Uniqueness
9H-Pyrido[3,4-b]indole-5,6-diamine is unique due to its fused ring system and the presence of two amine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole-5,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-7-1-2-8-10(11(7)13)6-3-4-14-5-9(6)15-8/h1-5,15H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMMNRPNQPWNOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2)C=NC=C3)C(=C1N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565257 |
Source
|
Record name | 9H-beta-Carboline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131203-81-1 |
Source
|
Record name | 9H-beta-Carboline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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